2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one
Description
Properties
IUPAC Name |
2,7-dimethyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-4-3-6-8-5(2)9-7(12)11(6)10-4/h3H,1-2H3,(H,8,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAVHHAQSKDWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with cyanogen bromide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding pyrazolotriazine oxides.
Reduction: Formation of reduced pyrazolotriazine derivatives.
Substitution: Formation of substituted pyrazolotriazine compounds with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives, including 2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one, exhibit significant anticancer properties. A study demonstrated that certain pyrazoles can enhance the efficacy of chemotherapeutic agents like doxorubicin against breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis and cell death. The combination of these pyrazoles with doxorubicin showed a synergistic effect, particularly in the aggressive Claudin-low breast cancer subtype .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. Pyrazolo derivatives are known to inhibit various enzymes implicated in cancer progression and other diseases. The structural modifications of pyrazolo compounds can enhance their binding affinity to target enzymes, making them potential candidates for drug development .
Antifungal Activity
This compound has been studied for its antifungal properties. Research indicates that derivatives of pyrazoles can inhibit the growth of phytopathogenic fungi. This application is particularly relevant in developing new fungicides that are less toxic to humans and the environment compared to traditional chemicals .
Pesticidal Properties
The compound's structure allows for potential use in pesticide formulations. Pyrazole-based compounds have been evaluated for their effectiveness against various agricultural pests. Their unique mechanisms of action could lead to the development of novel pest control agents that minimize resistance issues commonly associated with conventional pesticides .
Photophysical Properties
Recent studies have highlighted the photophysical properties of pyrazolo compounds, including this compound. These properties make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune their electronic properties through structural modifications opens avenues for advanced material design .
Case Studies
Mechanism of Action
The mechanism of action of 2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one and related derivatives.
Structural and Functional Analysis:
Substituent Effects on Reactivity :
- 2,7-Dimethyl derivative : Methyl groups at C2 and C7 sterically hinder electrophilic substitution at adjacent positions, directing Pd-catalyzed C-H arylation to C8 .
- 2-(Methylsulfanyl) derivatives : The C2-SCH₃ group facilitates S-methylation and subsequent functionalization (e.g., chlorination at C4) .
- 8-Aryl derivatives : Electron-withdrawing substituents (e.g., Br at C8) increase electrophilicity, enabling nucleophilic displacement reactions .
Biological Activity :
- The 4-phenethylthio-2-phenyl derivative exhibits antiproliferative activity against cancer cells, likely due to its bulky aryl and thioether groups enhancing target binding .
- 2,7-Dimethyl derivatives are optimized for CRHR1 antagonism, where methyl groups improve metabolic stability and receptor affinity .
Physical Properties :
- Melting points correlate with substituent polarity. Bromo (4b, 268–270°C) and methylsulfanyl (4a, 244–246°C) derivatives have higher melting points than the 7-methyl analog (186–188°C) due to stronger intermolecular interactions .
Tautomerism: Pyrazolo-triazinones predominantly exist in the keto form (pyrazolo[1,5-a]-1,3,5-triazin-4-one), as confirmed by NMR and IR studies . This tautomeric preference influences hydrogen-bonding capabilities and solubility.
Key Research Findings
- Synthetic Advancements : The Pd-catalyzed C-H arylation method for 2,7-dimethyl derivatives represents a significant improvement over traditional multi-step syntheses, enabling rapid diversification at C8 .
- Biological Relevance : Substituents at C4 (e.g., phenethylthio) and C8 (aryl groups) are critical for modulating bioactivity, highlighting the scaffold’s versatility in drug discovery .
- Stability : Methyl and methylsulfanyl groups enhance thermal and oxidative stability compared to thioxo or unsubstituted analogs .
Biological Activity
2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is a member of the pyrazolo-triazine class of compounds, which have garnered attention for their potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential mechanisms of action.
Synthesis
The synthesis of this compound has been explored through various methodologies. One notable approach involves C-H activation techniques using palladium catalysts to produce derivatives with high efficiency. This method has been highlighted in research focusing on developing corticotropin-releasing hormone receptor 1 (CRHR1) antagonists, indicating the compound's relevance in mental health treatments .
Anticancer Properties
Recent studies have evaluated the anticancer properties of pyrazolo[1,5-a][1,3,5]triazine derivatives against various cancer cell lines. Notably:
- Antiproliferative Activity : The compound exhibited significant antiproliferative effects against breast (MCF-7), colon, and lung cancer cell lines. The highest activity was noted in derivatives modified with fluorinated groups .
- Mechanism of Action : The lack of inhibitory activity against dihydrofolate reductase (DHFR) suggests that the antiproliferative effects may occur through alternative pathways rather than traditional folate pathway inhibition .
Neuropharmacological Effects
The potential neuropharmacological applications of this compound are primarily linked to its role as a CRHR1 antagonist. Research indicates that compounds in this class can modulate stress responses and may have implications for treating anxiety and depression disorders .
Study on CRHR1 Antagonists
In a study aimed at synthesizing CRHR1 antagonists from this compound:
- Results : The synthesized compounds demonstrated varying affinities for the CRHR1 receptor. Some derivatives showed promising binding affinities suitable for further development as therapeutic agents .
Anticancer Synergy
Another investigation assessed the synergistic effects of pyrazolo derivatives when combined with conventional chemotherapeutics like doxorubicin:
- Findings : Certain pyrazolo derivatives exhibited enhanced cytotoxicity in MDA-MB-231 breast cancer cells when used in combination with doxorubicin. This synergy suggests that these compounds could improve treatment efficacy while potentially reducing side effects .
Comparative Table of Biological Activities
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 10.5 | Alternative pathways (not DHFR inhibition) |
| Synergistic Effect | MDA-MB-231 | 15.0 | Combination with doxorubicin |
| CRHR1 Binding Affinity | CRHR1 Receptor | High | Modulation of stress response |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
